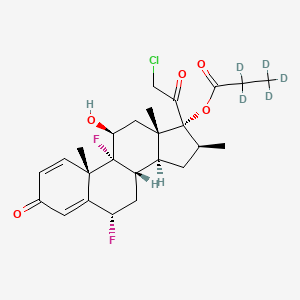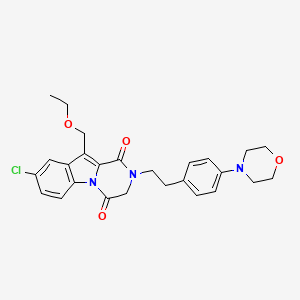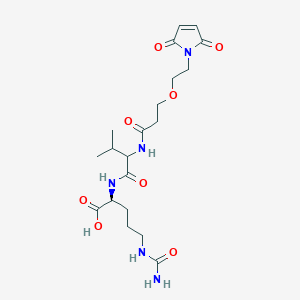
Mal-PEG1-Val-Cit-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, and a valine-citrulline (Val-Cit) dipeptide. The Val-Cit dipeptide is specifically cleaved by the enzyme cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-Val-Cit-OH involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized through a reaction between maleic anhydride and an amine.
PEG Spacer Attachment: The PEG spacer is attached to the maleimide group through a nucleophilic substitution reaction.
Val-Cit Dipeptide Addition: The Val-Cit dipeptide is synthesized separately and then conjugated to the PEG spacer through a peptide bond formation reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the maleimide group, PEG spacer, and Val-Cit dipeptide.
Purification and Quality Control: Purification of the intermediates and final product using techniques such as chromatography and crystallization.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG1-Val-Cit-OH undergoes several types of reactions:
Cleavage by Cathepsin B: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the ADC payload within the lysosome.
Deprotection of the Boc Group: The Boc group can be deprotected under acidic conditions to generate a free amine group
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit dipeptide.
Acidic Conditions: Used for the deprotection of the Boc group
Major Products Formed
Free Amine Group: Formed after the deprotection of the Boc group.
Released ADC Payload: Formed after the cleavage of the Val-Cit dipeptide by cathepsin B
Wissenschaftliche Forschungsanwendungen
Mal-PEG1-Val-Cit-OH has several scientific research applications:
Chemistry: Used as a cleavable linker in the synthesis of ADCs.
Biology: Employed in targeted drug delivery systems to ensure the release of therapeutic agents within specific cells.
Medicine: Utilized in the development of cancer therapies, where it helps in delivering cytotoxic drugs directly to cancer cells.
Industry: Applied in the production of ADCs for pharmaceutical companies .
Wirkmechanismus
Mal-PEG1-Val-Cit-OH exerts its effects through the following mechanism:
Targeting: The maleimide group targets thiol groups in cysteine residues of proteins.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B within the lysosome.
Release: The cleavage releases the ADC payload within the target cell, ensuring localized therapeutic effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis.
Mal-PEG2-Val-Cit-PAB-OH: A similar compound with an additional PEG unit
Uniqueness
Mal-PEG1-Val-Cit-OH is unique due to its specific cleavage by cathepsin B and its ability to release the ADC payload only within the target cell. This specificity ensures minimal off-target effects and enhances the therapeutic efficacy of ADCs .
Eigenschaften
Molekularformel |
C20H31N5O8 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(2S)-5-(carbamoylamino)-2-[[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17?/m0/s1 |
InChI-Schlüssel |
SKWRAPKHBJCLFL-CWQZNGJJSA-N |
Isomerische SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


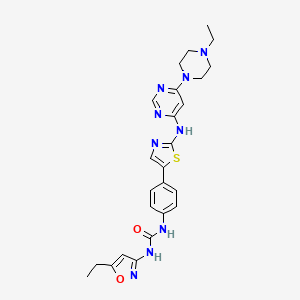
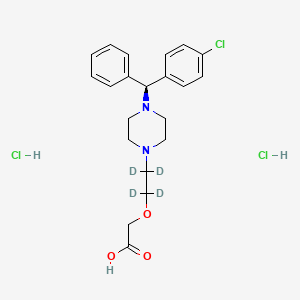
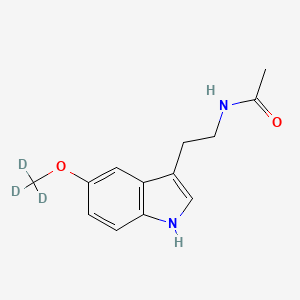
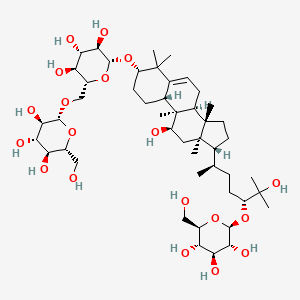
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)

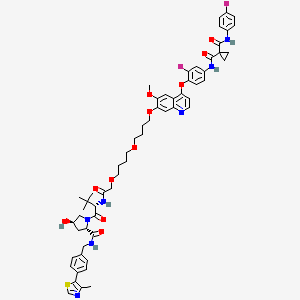
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
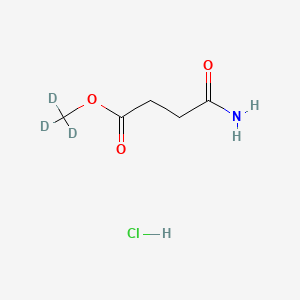
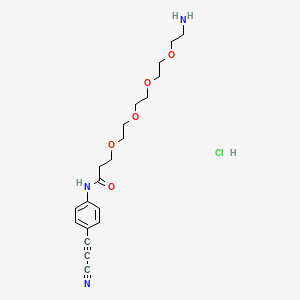
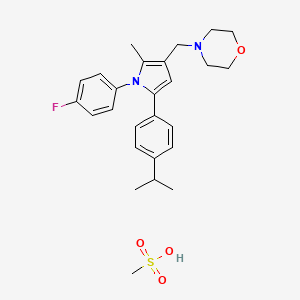
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
